1-Propylsulfonic-3-methylimidazolium trifluoroacetate
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Overview
Description
1-Propylsulfonic-3-methylimidazolium trifluoroacetate is a functionalized ionic liquid with the molecular formula C9H13F3N2O5S and a molecular weight of 318.27 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Propylsulfonic-3-methylimidazolium trifluoroacetate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone to form 1-propylsulfonic-3-methylimidazolium. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Propylsulfonic-3-methylimidazolium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts .
Scientific Research Applications
1-Propylsulfonic-3-methylimidazolium trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propylsulfonic-3-methylimidazolium trifluoroacetate involves its ability to stabilize transition states and intermediates in chemical reactions. The sulfonic acid group enhances its acidity, making it an effective catalyst in various reactions. The trifluoroacetate group contributes to its solubility and reactivity .
Molecular targets and pathways involved include interactions with enzymes and proteins, where it can enhance or inhibit their activity depending on the specific application .
Comparison with Similar Compounds
1-Propylsulfonic-3-methylimidazolium trifluoroacetate can be compared with other similar compounds such as:
1-Propylsulfonic-3-methylimidazolium trifluoromethanesulfonate: This compound has a similar structure but with a trifluoromethanesulfonate group instead of trifluoroacetate.
1-Butyl-3-methylimidazolium trifluoroacetate: This compound has a butyl group instead of a propylsulfonic group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the sulfonic acid group and trifluoroacetate, providing a balance of acidity, solubility, and reactivity that is advantageous in various applications .
Properties
Molecular Formula |
C9H13F3N2O5S |
---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H12N2O3S.C2HF3O2/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;3-2(4,5)1(6)7/h4-5,7H,2-3,6H2,1H3;(H,6,7) |
InChI Key |
AYTWYJBDNDOBCT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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